molecular formula C13H15BO3 B2781100 6-Isopropoxynaphthalene-2-boronic acid CAS No. 1334221-34-9

6-Isopropoxynaphthalene-2-boronic acid

Cat. No.: B2781100
CAS No.: 1334221-34-9
M. Wt: 230.07
InChI Key: UDPYKUBNWRQNAE-UHFFFAOYSA-N
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Description

6-Isopropoxynaphthalene-2-boronic acid is a boronic acid compound with the molecular formula C13H15BO3 and a molecular weight of 230.07 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .


Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Mechanism of Action

A DFT-based theoretical investigation reported the mechanism of action of a recently synthesized Ir(III) complex, Ir-B(OH)2, characterized by the presence of an aryl boronic acid moiety on one bidentate ligand that can detect H2O2 in cancer cells .

Safety and Hazards

The safety data sheet for 6-Isopropoxynaphthalene-2-boronic acid suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also recommends avoiding ingestion and inhalation, and dust formation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

Properties

IUPAC Name

(6-propan-2-yloxynaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BO3/c1-9(2)17-13-6-4-10-7-12(14(15)16)5-3-11(10)8-13/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYKUBNWRQNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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